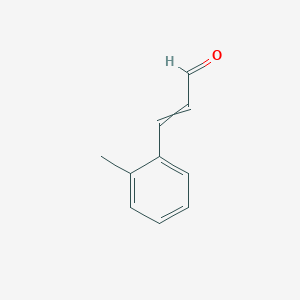
3-(o-Tolyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-Tolyl)acrylaldehyde, also known as 3-(2-methylphenyl)propenal, is an organic compound characterized by the presence of a tolyl group attached to a propenal moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Tolyl)acrylaldehyde typically involves the aldol condensation of o-tolualdehyde with acetaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as zeolites or metal-organic frameworks (MOFs) can enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(o-Tolyl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-o-Tolyl-propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-o-Tolyl-propanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form imines or acetals, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines or alcohols in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 3-o-Tolyl-propanoic acid.
Reduction: 3-o-Tolyl-propanol.
Substitution: Imines or acetals depending on the nucleophile used.
Applications De Recherche Scientifique
3-(o-Tolyl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer agents.
Industry: this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3-(o-Tolyl)acrylaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
3-p-Tolyl-propenal: Similar structure but with the tolyl group in the para position.
3-m-Tolyl-propenal: Similar structure but with the tolyl group in the meta position.
3-o-Tolyl-propanoic acid: The oxidized form of 3-(o-Tolyl)acrylaldehyde.
Uniqueness: this compound is unique due to the ortho position of the tolyl group, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and biological properties compared to its meta and para counterparts.
Propriétés
Numéro CAS |
4549-82-0 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3-(2-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-8H,1H3 |
Clé InChI |
ZAUAFFKABKNGKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


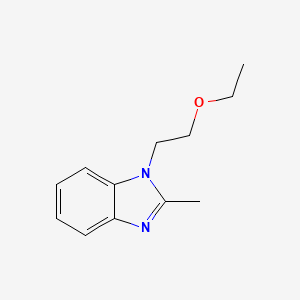
![Pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8801736.png)
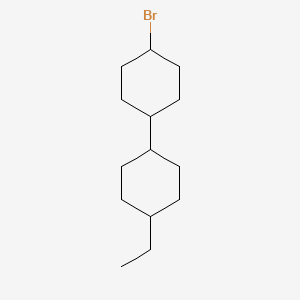
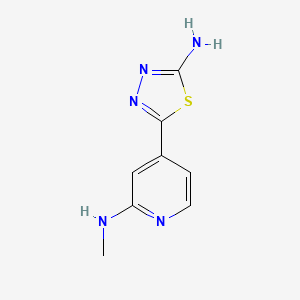
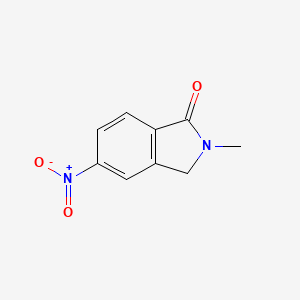
![(3aR,6aR)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B8801776.png)
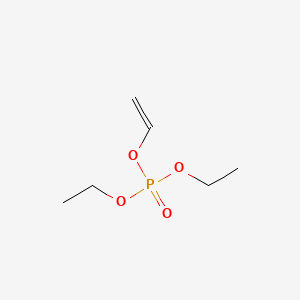
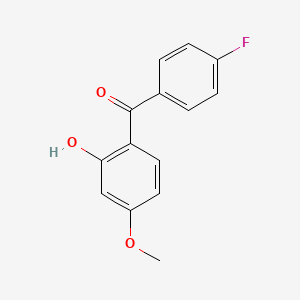
![2-Chloro-4-methylthieno[3,4-B]pyridine](/img/structure/B8801796.png)
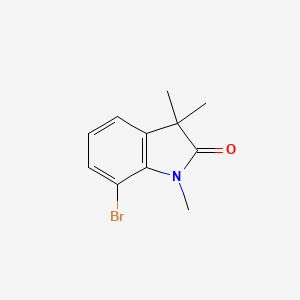
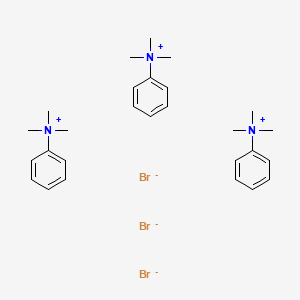
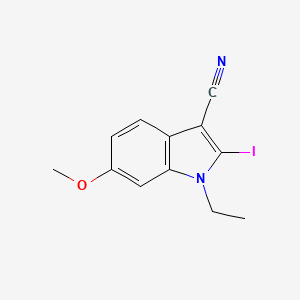
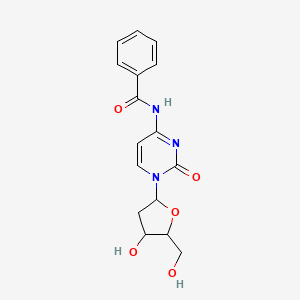
![N-(tert-butyl)-[1,1-biphenyl]-4-carboxamide](/img/structure/B8801822.png)
